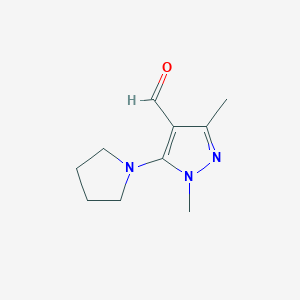
1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidine group and an aldehyde functional group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,3-Dimethyl-5-(Pyrrolidin-1-yl)-1H-pyrazol-4-carbaldehyd beinhaltet typischerweise die Reaktion von 1,3-Dimethyl-1H-pyrazol-4-carbaldehyd mit Pyrrolidin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels und eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das Endprodukt in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
1,3-Dimethyl-5-(Pyrrolidin-1-yl)-1H-pyrazol-4-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Pyrrolidin-Gruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Übliche Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise eingesetzt.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base oder eines Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: 1,3-Dimethyl-5-(Pyrrolidin-1-yl)-1H-pyrazol-4-carbonsäure.
Reduktion: 1,3-Dimethyl-5-(Pyrrolidin-1-yl)-1H-pyrazol-4-methanol.
Substitution: Verschiedene substituierte Pyrazolderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-5-(Pyrrolidin-1-yl)-1H-pyrazol-4-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Erforscht als potenzieller Leitwirkstoff für die Medikamentenentwicklung aufgrund seiner einzigartigen Struktur und Reaktivität.
Industrie: Eingesetzt bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymere und Katalysatoren.
5. Wirkmechanismus
Der Wirkmechanismus von 1,3-Dimethyl-5-(Pyrrolidin-1-yl)-1H-pyrazol-4-carbaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Dimethyl-5-(Pyrrolidin-1-yl)-1H-pyrazol-4-methanol: Ähnliche Struktur, aber mit einer Alkoholgruppe anstelle einer Aldehydgruppe.
1,3-Dimethyl-5-(Pyrrolidin-1-yl)-1H-pyrazol-4-carbonsäure: Ähnliche Struktur, aber mit einer Carbonsäuregruppe anstelle einer Aldehydgruppe.
1,3-Dimethyl-5-(Piperidin-1-yl)-1H-pyrazol-4-carbaldehyd: Ähnliche Struktur, aber mit einer Piperidin-Gruppe anstelle einer Pyrrolidin-Gruppe.
Einzigartigkeit
1,3-Dimethyl-5-(Pyrrolidin-1-yl)-1H-pyrazol-4-carbaldehyd ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und dem Vorhandensein des Pyrrolidinrings. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was ihn zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
1,3-dimethyl-5-pyrrolidin-1-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H15N3O/c1-8-9(7-14)10(12(2)11-8)13-5-3-4-6-13/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
MIJNJRHZCYQZKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C=O)N2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


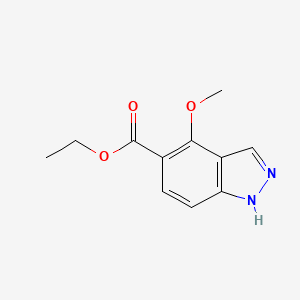
![N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12115767.png)
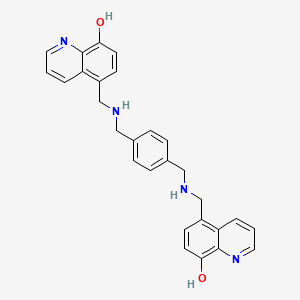
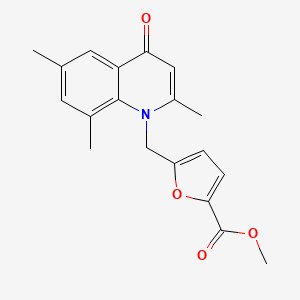
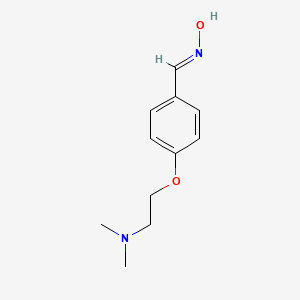
![6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole](/img/structure/B12115784.png)
![5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12115790.png)


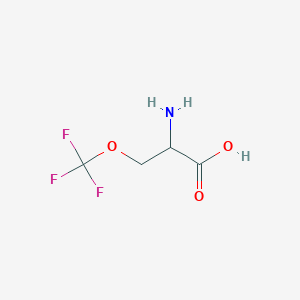
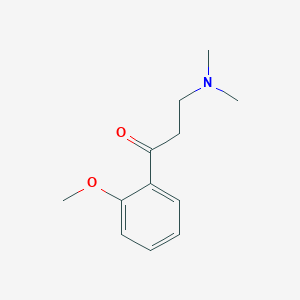
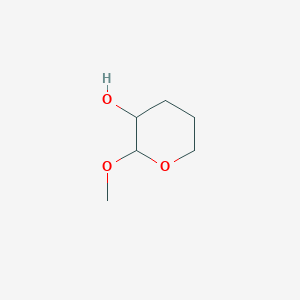
![4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12115840.png)

